molecular formula C15H17NO4 B2765981 Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate CAS No. 15854-05-4

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

Cat. No.: B2765981
CAS No.: 15854-05-4
M. Wt: 275.304
InChI Key: VRVDGLSITMUIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate is an organic compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol . This compound is known for its unique structure, which includes a cyano group, a dimethoxyphenyl group, and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate typically involves a Knoevenagel condensation reaction. This reaction is carried out by reacting ethyl cyanoacetate with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium ethoxide . The reaction is usually performed in ethanol at reflux temperature for about an hour or at room temperature for a longer period. The product is then purified by recrystallization.

Chemical Reactions Analysis

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate involves its interaction with various molecular targets. The cyano group and the ester group can participate in nucleophilic and electrophilic reactions, respectively, making the compound reactive towards different biological molecules. The dimethoxyphenyl group can interact with hydrophobic pockets in proteins, potentially affecting their function .

Comparison with Similar Compounds

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-5-20-15(17)12(9-16)10(2)11-6-7-13(18-3)14(8-11)19-4/h6-8H,5H2,1-4H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVDGLSITMUIHU-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC(=C(C=C1)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/C1=CC(=C(C=C1)OC)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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